molecular formula C22H36I2N2 B011804 3-Benzyl-1-(3-(1-methylpyrrolidinio)propyl)quinuclidinium, diiodide CAS No. 19653-53-3

3-Benzyl-1-(3-(1-methylpyrrolidinio)propyl)quinuclidinium, diiodide

Cat. No. B011804
CAS RN: 19653-53-3
M. Wt: 582.3 g/mol
InChI Key: LIIKJTDKQPJHBO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-1-(3-(1-methylpyrrolidinio)propyl)quinuclidinium, diiodide is a quaternary ammonium compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as MBQ-167, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism Of Action

MBQ-167 has been found to selectively block certain types of ion channels, specifically the voltage-gated sodium channels Nav1.1 and Nav1.2. This blockage results in the suppression of neuronal excitability, which may explain its anticonvulsant properties. Additionally, MBQ-167 has been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membrane integrity.

Biochemical And Physiological Effects

The selective blockage of Nav1.1 and Nav1.2 by MBQ-167 has been shown to result in a decrease in the frequency and amplitude of epileptic seizures in animal models. Additionally, the disruption of cell membrane integrity in bacteria and fungi by MBQ-167 has been shown to result in growth inhibition and cell death.

Advantages And Limitations For Lab Experiments

MBQ-167 has several advantages for laboratory experiments. It is a highly selective ion channel blocker, making it a useful tool for studying the role of Nav1.1 and Nav1.2 in neuronal excitability. Additionally, its antibacterial and antifungal properties make it a potential candidate for the development of new antimicrobial agents. However, MBQ-167 has some limitations for lab experiments. It has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, its selectivity for Nav1.1 and Nav1.2 may limit its usefulness in studying other types of ion channels.

Future Directions

There are several future directions for research on MBQ-167. One potential direction is the development of new antimicrobial agents based on the structure of MBQ-167. Additionally, further research is needed to fully understand the mechanism of action of MBQ-167 and its potential use in the treatment of epilepsy. Furthermore, research is needed to explore the potential use of MBQ-167 in the study of other types of ion channels and their role in neuronal excitability.

Synthesis Methods

The synthesis of MBQ-167 involves the reaction of 3-benzylquinuclidine with 3-bromopropyltrimethylammonium bromide, followed by the reaction with methylpyrrolidine. The resulting compound is then treated with iodine to produce the diiodide salt of MBQ-167. The synthesis method has been optimized to produce high yields of MBQ-167 with purity suitable for scientific research applications.

Scientific Research Applications

MBQ-167 has been studied for its potential applications in scientific research. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, MBQ-167 has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Furthermore, MBQ-167 has been studied for its potential use as a tool in neuroscience research due to its ability to selectively block certain types of ion channels.

properties

CAS RN

19653-53-3

Product Name

3-Benzyl-1-(3-(1-methylpyrrolidinio)propyl)quinuclidinium, diiodide

Molecular Formula

C22H36I2N2

Molecular Weight

582.3 g/mol

IUPAC Name

3-benzyl-1-[3-(1-methylpyrrolidin-1-ium-1-yl)propyl]-1-azoniabicyclo[2.2.2]octane;diiodide

InChI

InChI=1S/C22H36N2.2HI/c1-23(12-5-6-13-23)14-7-15-24-16-10-21(11-17-24)22(19-24)18-20-8-3-2-4-9-20;;/h2-4,8-9,21-22H,5-7,10-19H2,1H3;2*1H/q+2;;/p-2

InChI Key

LIIKJTDKQPJHBO-UHFFFAOYSA-L

SMILES

C[N+]1(CCCC1)CCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[I-].[I-]

Canonical SMILES

C[N+]1(CCCC1)CCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[I-].[I-]

synonyms

3-Benzyl-1-(3-(1-methylpyrrolidinio)propyl)quinuclidinium, diiodide

Origin of Product

United States

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